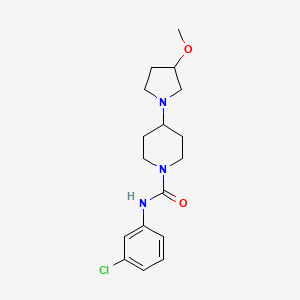

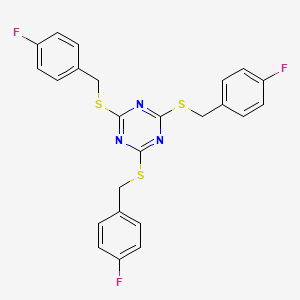

2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

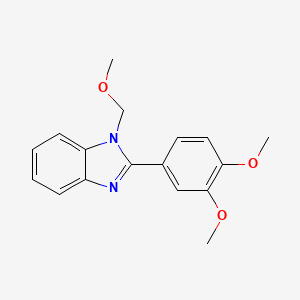

Molecular Structure Analysis

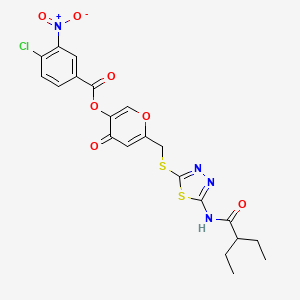

The molecule contains a triazine ring, which is a six-membered aromatic ring with three nitrogen atoms. It also has three (4-fluorobenzyl)thio substituents. Each of these contains a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 4-position, and this entire group is attached to the triazine ring via a sulfur atom .Physical And Chemical Properties Analysis

Again, without specific data, I can only make general predictions. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the aromatic rings suggests it might be soluble in organic solvents .Applications De Recherche Scientifique

- 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine has been explored as a photoredox catalyst. Photoredox catalysis involves using light to drive redox reactions, enabling the activation of typically inert chemical bonds. Researchers have investigated its ability to mediate dealkylative transformations and other synthetic processes .

- The compound’s electron-rich and electron-withdrawing groups make it a promising candidate for organic electronic devices. Researchers have studied its potential as a semiconductor material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its unique structure contributes to charge transport properties and stability .

- Due to its thioether functional groups, 2,4,6-Tris((4-fluorobenzyl)thio)-1,3,5-triazine exhibits interesting interactions with analytes. Scientists have explored its use in chemical sensors and biosensors for detecting specific molecules, such as heavy metals or biomolecules .

- Researchers have investigated the compound’s self-assembly behavior and its potential as a building block for supramolecular materials. Its ability to form ordered structures through non-covalent interactions has implications for designing functional materials .

- Some studies have explored the anticancer properties of related triazine derivatives. While not specifically focused on this compound, the broader class of triazines has shown promise as potential cytotoxic agents. Further research is needed to evaluate its specific efficacy .

- The fluorobenzyl groups in the molecule can impart fluorescence properties. Researchers have investigated its use as a fluorescent probe for cellular imaging, tracking biological processes, and studying intracellular localization .

Photoredox Catalysis

Organic Electronics

Molecular Sensing and Detection

Materials Science

Anticancer Agents

Fluorescent Probes and Imaging Agents

Propriétés

IUPAC Name |

2,4,6-tris[(4-fluorophenyl)methylsulfanyl]-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3S3/c25-19-7-1-16(2-8-19)13-31-22-28-23(32-14-17-3-9-20(26)10-4-17)30-24(29-22)33-15-18-5-11-21(27)12-6-18/h1-12H,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDMCZVXIHBIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303091-06-7 |

Source

|

| Record name | 2,4,6-TRIS((4-FLUOROBENZYL)THIO)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2360682.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)